molecular formula C21H15KN2O7S2 B15344484 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt CAS No. 63133-86-8

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt

Cat. No.: B15344484
CAS No.: 63133-86-8
M. Wt: 510.6 g/mol
InChI Key: MLRLNUOFKSIVCZ-UHFFFAOYSA-M
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Description

This compound is a potassium salt derivative of an anthracenesulfonic acid scaffold, featuring a 1-amino group, a 9,10-dioxo-9,10-dihydroanthracene core, and a 4-[(4-methylphenyl)sulfonyl]amino substituent. The monopotassium salt enhances its solubility and stability, making it suitable for applications in dyes, pharmaceuticals, or biochemical research .

Properties

CAS No.

63133-86-8

Molecular Formula

C21H15KN2O7S2

Molecular Weight

510.6 g/mol

IUPAC Name

potassium;1-amino-4-[(4-methylphenyl)sulfonylamino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C21H16N2O7S2.K/c1-11-6-8-12(9-7-11)31(26,27)23-15-10-16(32(28,29)30)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,28,29,30);/q;+1/p-1

InChI Key

MLRLNUOFKSIVCZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt typically involves multiple steps. The process begins with the sulfonation of anthracene to introduce the sulfonic acid group. This is followed by the reduction of anthraquinone to form the dihydro derivative. The amino group is then introduced through a nitration and subsequent reduction process. Finally, the sulfonylation with 4-methylphenylsulfonyl chloride is carried out under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone form back to the dihydro form.

    Substitution: The sulfonic acid and amino groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, sulfonated anthracenes, and substituted aminoanthracenes.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group enhances its solubility and facilitates its transport across cell membranes. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Key Findings :

Substituent Effects: The 4-methylphenylsulfonyl group in the target compound may enhance steric bulk and electron-withdrawing effects compared to analogs with simple anilino or methoxyphenyl groups. This could influence binding affinity in biological systems (e.g., VEGFR-2 inhibition) or dye stability . Sodium/potassium salts (e.g., Analog 2 vs. target compound) improve solubility, critical for industrial or pharmacological applications .

Bioactivity and Safety: Analogs with trimethylanilino substituents (Analog 1) show discrepancies between actual (irritant) and predicted (non-irritant) endpoints, highlighting the need for empirical validation . The target compound’s sulfonyl group may reduce toxicity compared to halogenated derivatives (e.g., 1,4,5,6,7,7-hexachloro-norbornene analogs), which are consistently irritant .

Synthetic Feasibility: Derivatives with alkylamino substituents (Analog 4) achieve high yields (68–100%), suggesting that the target compound’s synthesis could be optimized similarly .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to minimize byproduct formation?

  • Methodological Answer : Synthesis involves multi-step nucleophilic substitution and sulfonation reactions. Key steps include controlling reaction temperature (≤80°C) to prevent over-sulfonation and using anhydrous solvents (e.g., DMF) to reduce hydrolysis of intermediates. LC/MS analysis is essential to monitor competing nucleophiles (e.g., hydroxide) that form undesired byproducts like 1-amino-4-hydroxy-9,10-dioxoanthracene-2-sulfonate . Purification via column chromatography with gradient elution (chloroform/methanol) improves yield (>75%) and purity (>95%) .

Q. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer : Perform solubility tests in aqueous buffers (pH 2–12) using UV-Vis spectroscopy (λ_max ≈ 450 nm for anthraquinone moiety). Stability is pH-dependent: sulfonate groups enhance solubility in neutral/basic conditions, but acidic media (pH < 4) may protonate the sulfonamide, reducing solubility. Dynamic light scattering (DLS) can assess aggregation tendencies .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Answer : Use a combination of:

  • FT-IR : Confirm sulfonate (S=O stretching at 1170–1250 cm⁻¹) and amino (N–H bend at 1550–1650 cm⁻¹) groups.
  • NMR : ¹H NMR (DMSO-d₆) detects aromatic protons (δ 7.5–8.5 ppm) and sulfonamide protons (δ 10–11 ppm).
  • HRMS : Exact mass analysis (e.g., [M+H]+ ≈ 560.12) validates molecular formula .

Advanced Research Questions

Q. How do substituents (e.g., 4-methylphenylsulfonyl) influence electronic properties and reactivity in catalytic applications?

  • Methodological Answer : Computational studies (DFT) reveal that electron-withdrawing sulfonyl groups reduce electron density at the anthracene core, enhancing oxidative stability. Electrochemical analysis (cyclic voltammetry) shows a redox potential shift of +0.3 V compared to non-sulfonated analogs, suggesting utility in redox-mediated catalysis .

Q. What strategies mitigate contradictions in reported fluorescence quantum yields for derivatives of this compound?

  • Answer : Discrepancies arise from solvent polarity and aggregation-caused quenching (ACQ). Standardize measurements in degassed DMSO with <1% H₂O. Time-resolved fluorescence spectroscopy distinguishes monomeric (τ ≈ 4 ns) vs. aggregated (τ < 1 ns) states. Compare data with structurally similar probes (e.g., sodium 1-amino-4-p-anisidinoanthracene sulfonate, Φ = 0.42) .

Q. How can mechanistic studies resolve competing reaction pathways during functionalization of the anthracene core?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N-ammonia) tracks amino group reactivity. Kinetic studies under pseudo-first-order conditions identify rate-determining steps (e.g., sulfonamide formation, k ≈ 0.05 s⁻¹). Trapping intermediates with TEMPO confirms radical pathways in oxidative coupling reactions .

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